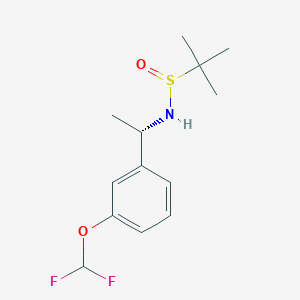![molecular formula C9H13BrO2 B12848504 Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural features, which include two fused rings. The bicyclo[2.1.1]hexane scaffold is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition. This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp and specific glassware to facilitate the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the photochemical synthesis process. This would require specialized equipment to handle the photochemical reactions on a larger scale, as well as optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Addition Reactions: The strained ring system can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions will vary depending on the type of reaction and the reagents used. For example, substitution reactions will yield products where the bromomethyl group is replaced by another functional group, while oxidation reactions may introduce new oxygen-containing functional groups.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with sp3-rich chemical space
Biology: The compound’s unique structure can be used to study the effects of strained ring systems on biological activity.
Industry: Used in the development of new materials and chemical processes that leverage the unique properties of the bicyclo[2.1.1]hexane scaffold.
Mécanisme D'action
The mechanism of action of Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is largely dependent on its chemical reactivity and the specific context in which it is used. The strained ring system can interact with various molecular targets, potentially leading to unique biological effects. The exact molecular targets and pathways involved will vary depending on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: Other compounds with the bicyclo[2.1.1]hexane scaffold, such as 1,2-disubstituted bicyclo[2.1.1]hexanes
Bicyclo[1.1.1]pentane Derivatives: These compounds are also characterized by their strained ring systems and have been used as molecular replacements for benzenes.
Uniqueness
Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern, which includes a bromomethyl group and a carboxylate ester. This combination of functional groups, along with the strained bicyclic scaffold, imparts unique chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H13BrO2 |
|---|---|
Poids moléculaire |
233.10 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-6H2,1H3 |
Clé InChI |
AELDEHOTNIPBTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(C1)(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


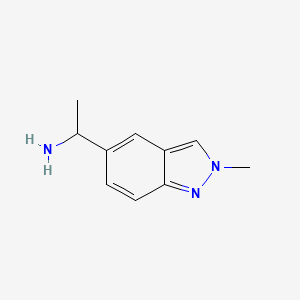
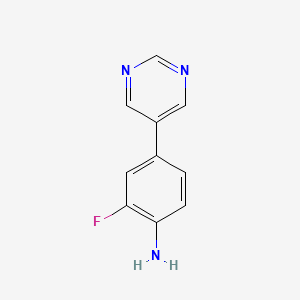

![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
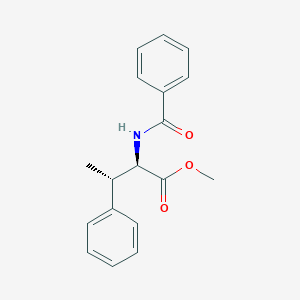

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
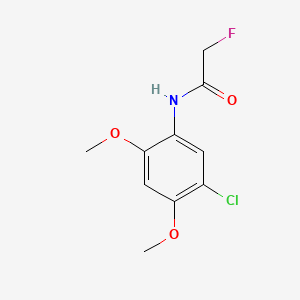
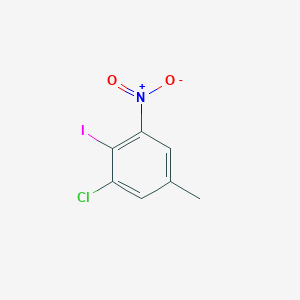
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
